molecular formula C13H21NO3S B8306313 N-butyl-N-(2-hydroxy-ethyl)-4-methyl-benzenesulfonamide

N-butyl-N-(2-hydroxy-ethyl)-4-methyl-benzenesulfonamide

Cat. No. B8306313
M. Wt: 271.38 g/mol
InChI Key: RISDXRXQROBDQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05434145

Procedure details

Dissolve N-butyl-4-methyl-benzenesulfonamide (10 mmol) in tetrahydrofuran (50 mL) and add triphenylphosphine (10 mmol). Treat this with ethylene glycol (10 mmol) followed by addition of diethyl azodicarboxylate (10 mmol). Stir the reaction at 25° C. for 18 hours. Concentrate the reaction under vacuum. Purify the residue by flash chromatography (silica gel, toluene/ethyl acetate) to provide N-butyl-N-(2-hydroxy-ethyl)-4-methyl-benzenesulfonamide.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
Quantity
10 mmol
Type
reactant
Reaction Step Three
Name
diethyl azodicarboxylate
Quantity
10 mmol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:5][S:6]([C:9]1[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][CH:10]=1)(=[O:8])=[O:7])[CH2:2][CH2:3][CH3:4].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH2:35](O)[CH2:36][OH:37].N(C(OCC)=O)=NC(OCC)=O>O1CCCC1>[CH2:1]([N:5]([CH2:35][CH2:36][OH:37])[S:6]([C:9]1[CH:10]=[CH:11][C:12]([CH3:15])=[CH:13][CH:14]=1)(=[O:7])=[O:8])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
C(CCC)NS(=O)(=O)C1=CC=C(C=C1)C
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
10 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
10 mmol
Type
reactant
Smiles
C(CO)O
Step Four
Name
diethyl azodicarboxylate
Quantity
10 mmol
Type
reactant
Smiles
N(=NC(=O)OCC)C(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction at 25° C. for 18 hours
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate
CUSTOM
Type
CUSTOM
Details
the reaction under vacuum
CUSTOM
Type
CUSTOM
Details
Purify the residue by flash chromatography (silica gel, toluene/ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
C(CCC)N(S(=O)(=O)C1=CC=C(C=C1)C)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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